Methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Methyl 5-fluorobicyclo[311]heptane-1-carboxylate is an organic compound with the molecular formula C9H13FO2 It is a bicyclic compound containing a fluorine atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane core structure.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Esterification: The carboxylate ester group is introduced via esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-fluorobicyclo[3.1.1]heptane-1-carboxylic acid.
Reduction: Formation of 5-fluorobicyclo[3.1.1]heptane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The bicyclic structure provides rigidity, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chlorobicyclo[3.1.1]heptane-1-carboxylate
- Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate
- Methyl 5-iodobicyclo[3.1.1]heptane-1-carboxylate
Uniqueness
Methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13FO2 |
---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C9H13FO2/c1-12-7(11)8-3-2-4-9(10,5-8)6-8/h2-6H2,1H3 |
InChI Key |
SLRKYIJBZVBGGB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)F |
Origin of Product |
United States |
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